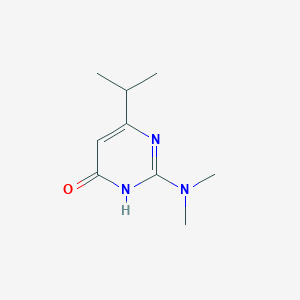

2-(Dimethylamino)-4-propan-2-yl-1H-pyrimidin-6-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Compounds with a dimethylamino group are often used in the production of polymers due to their reactivity . They can be part of larger molecules with various applications, including as monomers in the production of polymers with a wide range of applications .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of amines with other reactive compounds . For example, 2-(Dimethylamino)ethyl methacrylate is synthesized by atom transfer radical polymerization (ATRP) .Molecular Structure Analysis

The molecular structure of similar compounds can be elucidated using techniques such as NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the dimethylamino group. For example, the quaternization of tertiary amines with halocarbons can introduce permanent cationic, quaternary ammonium salt moieties .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For example, 2-Dimethylaminoethanol has a specific gravity of 0.7765 at 68°F .Wissenschaftliche Forschungsanwendungen

Stimuli-Responsive Polymersomes for Drug Delivery and Nanoreactors

Polymersomes are vesicles formed by amphiphilic diblock copolymers. In the case of our compound, a block copolymer with poly [2-(dimethylamino)ethyl methacrylate] (PDMAEMA) as the hydrophilic block and polystyrene (PS) as the hydrophobic block self-assembles into polymersomes. These structures are more robust than liposomes and can respond to external stimuli such as pH and temperature . Specifically:

Bioconjugation Reactions

The compound is used in bioconjugation reactions, particularly with carboxylated peptides and small proteins. Bioconjugation is crucial in medical research for preparing biologically active compounds and studying their interactions.

Gene Delivery Systems

PDMAEMA and its copolymers can form electrostatic complexes with anionic biomacromolecules, such as DNA and RNA. Researchers often use PDMAEMA for gene delivery due to its positive charge and water solubility. These complexes can potentially be employed in gene therapy .

Ocular Drug Delivery

Crosslinked PDMAEMA nanogels loaded with pilocarpine hydrochloride have been developed as ocular drug delivery systems. These nanogels interact with the mucosal gel layer of mucosal membranes, making them suitable for ocular applications .

Thermoresponsive Behavior

PDMAEMA exhibits thermoresponsive behavior driven by electrostatic interactions. Even after multiple heating and cooling cycles, this phenomenon remains observable. This property can be harnessed for controlled drug release .

Functionalization of Block Copolymers

PDMAEMA side chains have been introduced onto an amphiphilic block copolymer containing poly(ethylene glycol) (PEG) and a biodegradable polycarbonate (PC) block. The efficient azide–alkyne “click” chemistry was employed for this modification. The resulting copolymer may find applications in drug delivery and other biomedical contexts .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(dimethylamino)-4-propan-2-yl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-6(2)7-5-8(13)11-9(10-7)12(3)4/h5-6H,1-4H3,(H,10,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRQIEJKAOJNFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)NC(=N1)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-ethylsulfanylbenzamide](/img/structure/B2357885.png)

![Isopropyl 4,4,4-trifluoro-2-(1-hydroxy-4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-naphthyl)-3-oxobutanoate](/img/structure/B2357888.png)

![6-(4-Methoxyphenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2357890.png)

![N-(1-cyanocyclohexyl)-2-[(3-fluorophenyl)formamido]acetamide](/img/structure/B2357894.png)

![ethyl 1-[2-(3-cyanophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2357895.png)

![(1R,3S)-3-[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B2357896.png)

![1-methyl-2-oxo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2357900.png)

![1-((4-chlorophenyl)sulfonyl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2357901.png)